3-Methoxybenzene-1,2-disulfonic acid
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Overview
Description
3-Methoxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and two sulfonic acid groups (-SO₃H) at the 1- and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzene-1,2-disulfonic acid typically involves the sulfonation of 3-methoxyaniline or 3-methoxyphenol. The reaction is carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The process generally requires controlled temperatures and the presence of a catalyst to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems helps in achieving high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating methoxy and sulfonic acid groups makes the benzene ring highly reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives at the ortho and para positions relative to the methoxy group .
Scientific Research Applications
3-Methoxybenzene-1,2-disulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxybenzene-1,2-disulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The sulfonic acid groups further influence the reactivity and orientation of the substitution reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzene-1-sulfonic acid: Lacks the second sulfonic acid group, resulting in different reactivity and applications.
1,2-Dihydroxybenzene-3,5-disulfonic acid: Contains hydroxyl groups instead of a methoxy group, leading to distinct chemical properties and uses.
Properties
CAS No. |
40098-22-4 |
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Molecular Formula |
C7H8O7S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-methoxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C7H8O7S2/c1-14-5-3-2-4-6(15(8,9)10)7(5)16(11,12)13/h2-4H,1H3,(H,8,9,10)(H,11,12,13) |
InChI Key |
OORBJLUYFIRZMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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